4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(1-methylpyrazol-4-yl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O4S/c1-29-11-16(10-27-29)35(31,32)30-19(13-4-8-15(9-5-13)34-21(25)26)17(22)18(28-30)12-2-6-14(7-3-12)33-20(23)24/h2-11,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYLOGKSMVQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117828 | |
| Record name | 4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-85-1 | |
| Record name | 4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with sulfonyl groups have been associated with enhanced anticancer effects due to their ability to modulate signaling pathways involved in cell growth and apoptosis.
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole | Anticancer | |
| Similar Pyrazole Derivatives | Antimicrobial |
Agrochemical Applications
The compound may also serve as a potential agrochemical, particularly in the development of herbicides or pesticides. The difluoromethoxy group is known to enhance the stability and effectiveness of agrochemicals in the environment.
Material Science
Research into the material properties of this compound suggests potential applications in creating advanced materials, such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices may improve electrical conductivity.
| Property | Application | Reference |
|---|---|---|
| Electrical Conductivity | Conductive Polymers | |
| Thermal Stability | Advanced Materials |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various pyrazole derivatives, including those structurally related to our compound. The results indicated that these derivatives could significantly inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Agrochemical Development
In another research initiative, a series of difluoromethoxy-substituted compounds were evaluated for their herbicidal activity. The findings demonstrated that these compounds exhibited potent herbicidal effects against common agricultural weeds, suggesting their viability for development into commercial herbicides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous pyrazole derivatives are critical for understanding structure-activity relationships (SAR). Below is a detailed analysis:
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name (CAS) | Molecular Formula | Key Substituents | Molecular Weight | Notable Features |
|---|---|---|---|---|
| Target Compound (1006348-85-1) | C21H15ClF4N4O4S | 4-Cl, 3,5-bis[4-(difluoromethoxy)phenyl], 1-[(1-methylpyrazol-4-yl)sulfonyl] | 530.9 | Fluorinated aryl, sulfonyl group |
| 4-Cl-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole (Ref: 10-F426799) | C19H12ClF4N2O2 | 4-Cl, 3,5-bis[3-(difluoromethoxy)phenyl] | ~469.8* | Meta-substituted difluoromethoxy |
| 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole (CID 17022603) | C16H12Br2N2 | 4-Me, 3,5-bis(4-Br-phenyl) | 424.0 | Bromo substituents, methyl group |
| N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2) | C16H17ClN4O3S | Sulfonamide, ethyl, 3-chlorophenoxy | 404.8 | Sulfonamide linkage, chlorophenoxy |
Key Observations:
Substituent Position Effects :
- The target compound’s para-difluoromethoxy groups (4-position) contrast with the meta-substituted isomer (Ref: 10-F426799). Para substitution likely improves molecular symmetry and crystallinity, whereas meta substitution may introduce steric hindrance or alter electronic distribution .
Halogen vs. Alkyl Substituents :
- The brominated analog (CID 17022603) replaces chlorine and difluoromethoxy groups with bromine and methyl. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to fluorine .
Sulfonyl vs. Sulfonamide Linkages: The sulfonyl group in the target compound differs from sulfonamide derivatives (e.g., 1005629-66-2).
Fluorinated vs. Non-Fluorinated Analogs: Fluorine atoms in the target compound increase electronegativity and lipophilicity, enhancing membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
Discontinued Status :
- The target compound and its meta-substituted isomer are discontinued (CymitQuimica), suggesting challenges in synthesis, stability, or efficacy compared to newer derivatives .
Research Implications
- Biological Activity : Fluorinated pyrazoles often exhibit improved pharmacokinetic profiles, but the sulfonyl group may limit blood-brain barrier penetration. Comparatively, sulfonamide derivatives (e.g., 1005629-66-2) could have higher solubility but shorter half-lives .
- Synthetic Feasibility : Brominated and chlorinated analogs may face regulatory hurdles due to halogen-related toxicity, whereas fluorine’s small size and low polarizability make it a preferred substituent .
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
Synthesis involves multi-step reactions, including sulfonylation of the pyrazole core and substitution with difluoromethoxy-phenyl groups. Key parameters include:
- Temperature control : Maintain 60–80°C during sulfonylation to avoid decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalyst optimization : Employ Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : H/C NMR confirms substitution patterns (e.g., sulfonyl group at 1-position, difluoromethoxy-phenyl at 3,5-positions) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 593.08) .
- FT-IR : Identifies functional groups (e.g., S=O stretch at 1150–1250 cm) .
Q. How can reaction intermediates be monitored during synthesis?
- TLC : Use silica plates with UV visualization (R values: 0.3–0.5 for intermediates) .
- HPLC : Track sulfonylation efficiency (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating charge transfer potential .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfonyl group as electron-deficient) .
- Reaction pathway modeling : Simulate energy barriers for sulfonylation (ΔG ≈ 25 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data?
- Dose-response assays : Use IC values (e.g., enzyme inhibition at 10–50 µM) to validate target specificity .
- SAR studies : Compare analogs (e.g., replacing difluoromethoxy with methoxy reduces activity by 60%) .
- Crystallography : Resolve binding modes (e.g., sulfonyl group forms H-bonds with kinase active sites) .
Q. How can reaction yields be optimized using design of experiments (DoE)?
- Factorial design : Vary temperature (60–100°C), solvent (DMF/DMSO), and catalyst loading (1–5 mol%) .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 75°C, 3 mol% catalyst, DMF) for 85% yield .
Q. What mechanisms explain stability under physiological conditions?
- pH stability studies : Compound degrades <10% at pH 7.4 (24 hrs) but hydrolyzes rapidly at pH <3 (sulfonyl cleavage) .
- Oxidative stability : LC-MS detects no degradation products after 48 hrs in HO (1 mM) .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting F NMR signals in analogs?
- Dynamic effects : Rotameric splitting due to restricted rotation of difluoromethoxy groups .
- Solvent effects : Compare DMSO-d vs. CDCl spectra; DMSO stabilizes conformers, reducing splitting .
Q. What in silico tools predict metabolic pathways?
- CYP450 docking : Sulfonyl group undergoes Phase I oxidation (major metabolite: sulfonic acid) .
- ADMET predictors : High permeability (LogP = 3.8) but moderate hepatic clearance (30 mL/min/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
